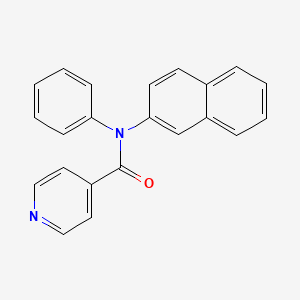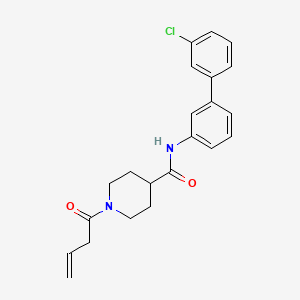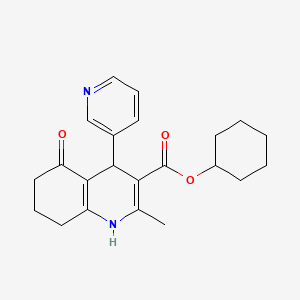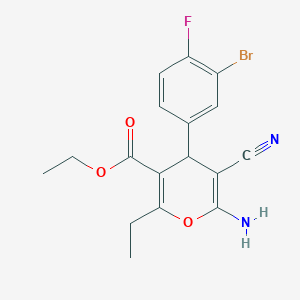![molecular formula C15H16N2O2 B5143787 N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)
N-[(4-methoxyphenyl)(phenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)(phenyl)methyl]urea, also known as MPMU, is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]urea is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, neurodegeneration, and inflammation. N-[(4-methoxyphenyl)(phenyl)methyl]urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]urea has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)(phenyl)methyl]urea has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death, in cancer cells. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]urea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, N-[(4-methoxyphenyl)(phenyl)methyl]urea has been reported to reduce inflammation and pain in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(4-methoxyphenyl)(phenyl)methyl]urea is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]urea has shown promising results in the treatment of neurodegenerative disorders, making it a potential candidate for the development of new drugs for these diseases. However, one of the limitations of N-[(4-methoxyphenyl)(phenyl)methyl]urea is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for the research on N-[(4-methoxyphenyl)(phenyl)methyl]urea. One of the directions is the development of new analogs of N-[(4-methoxyphenyl)(phenyl)methyl]urea with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]urea in various diseases, including cancer and neurodegenerative disorders. Furthermore, the use of N-[(4-methoxyphenyl)(phenyl)methyl]urea in combination with other drugs may improve its therapeutic efficacy and reduce its side effects. Finally, the development of new drug delivery systems may improve the bioavailability and therapeutic efficacy of N-[(4-methoxyphenyl)(phenyl)methyl]urea.
Conclusion:
In conclusion, N-[(4-methoxyphenyl)(phenyl)methyl]urea is a chemical compound that has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method of N-[(4-methoxyphenyl)(phenyl)methyl]urea involves the reaction of 4-methoxybenzyl chloride and phenyl isocyanate in the presence of a base. N-[(4-methoxyphenyl)(phenyl)methyl]urea has been extensively studied for its potential use in the treatment of cancer, neurodegenerative disorders, and inflammation. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of various enzymes and proteins involved in these diseases. N-[(4-methoxyphenyl)(phenyl)methyl]urea has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
The synthesis of N-[(4-methoxyphenyl)(phenyl)methyl]urea involves the reaction of 4-methoxybenzyl chloride and phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction yields N-[(4-methoxyphenyl)(phenyl)methyl]urea as a white crystalline solid. This synthesis method has been reported in various scientific journals and has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-[(4-methoxyphenyl)(phenyl)methyl]urea has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]urea has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, N-[(4-methoxyphenyl)(phenyl)methyl]urea has been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
[(4-methoxyphenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-13-9-7-12(8-10-13)14(17-15(16)18)11-5-3-2-4-6-11/h2-10,14H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRIVQGBJUYZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)-phenylmethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)

![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
![6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)